2-Azaadamantane-N-oxyl
Overview
Description
AZADO is a stable nitroxyl radical that is widely employed as a catalyst for the oxidation of alcohols . It is also known by its empirical formula C9H14NO and has a molecular weight of 152.21 .
Synthesis Analysis
AZADO and its derivatives have been synthesized to exhibit excellent catalytic activity, enabling the oxidation of a variety of alcohols . The α-methyl group flanked nearby the nitroxyl group affects the reactivity for the oxidation of sterically hindered alcohols, and the azaadamantane skeleton contributes to the high turnover of the catalyst .
Molecular Structure Analysis
The molecular structure of AZADO is represented by the SMILES string [O]N1 [C@@H]2C [C@H]3C [C@@H] (C2)C [C@@H]1C3
. The planarity C−(NO)−C angle (φ) at the N atom, determined by density functional theory (DFT) calculations, strongly correlates with the hyperfine coupling constant of the N atom (A N ) and NO stretching vibration frequency (ν NO ) .
Chemical Reactions Analysis
AZADO is a less hindered nitroxyl radical that exhibits an enhanced reactivity compared with TEMPO . It has been used to catalyze a chemoselective oxidation of α-hydroxy acids to α-keto acids . The use of molecular oxygen as a cooxidant enables the desired chemoselective oxidation to α-keto acids, which are labile and can easily release CO2 under oxidation conditions .
Physical And Chemical Properties Analysis
AZADO is a powder with an assay of 90% . It has a melting point of 182-189 °C (D) and should be stored at a temperature of 2-8°C .
Scientific Research Applications
1. Catalyst for Alcohol Oxidation
- Application Summary: AZADO is used as a highly active catalyst for alcohol oxidation . It exhibits excellent catalytic activity enabling oxidation of a variety of alcohols with which 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) exhibits poor reactivity .
- Methods of Application: The oxidation of primary and secondary alcohols to the corresponding aldehydes (or carboxylic acids) or ketones is a fundamental transformation in organic synthesis . AZADOs are used to catalyze the oxidation of a number of alcohol substrates employing environmentally benign co-oxidants such as bleach (NaOCl) or PhI (OAc) 2 .
- Results or Outcomes: The highly active nature of AZADOs spurred the development of a facile, green, one-pot oxidation of primary alcohols to carboxylic acids with broad substrate applicability .
2. Catalyst for the Oxidation of Wood Cellulose
3. Catalyst in the Total Synthesis of Yaku′amide A
- Application Summary: AZADO is used as a catalyst in the total synthesis of Yaku′amide A, a potential cytotoxin obtained from sponge Ceratopsion sp .
4. Oxidation of L-Menthol
- Application Summary: AZADO is used as a catalyst in the aerobic oxidation of L-menthol .
- Methods of Application: A comprehensive kinetic study was performed to compare the catalytic efficiency of AZADO derivatives with that of 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) used as radical catalysts in the aerobic oxidation of L-menthol .
- Results or Outcomes: The reaction rate constants achieved with several AZADO derivatives exhibit moderate relationships with spectroscopic parameters .
5. Oxidation of (S)-Glycidol
6. Oxidation of α-Hydroxy Acids
- Application Summary: AZADO is used as a catalyst in the chemoselective oxidation of α-hydroxy acids to α-keto acids .
- Methods of Application: The use of molecular oxygen as a cooxidant enables the desired chemoselective oxidation to α-keto acids, that are labile and can easily release CO2 under oxidation conditions .
7. Oxidative Cleavage of Terminal 1,2-diols
- Application Summary: AZADO is used as a catalyst in the oxidative cleavage of terminal 1,2-diols to one-carbon-unit-shorter carboxylic acids .
- Results or Outcomes: A broad range of substrates including carbohydrates and N-protected amino diols were converted without epimerization .
8. Oxidation of L-Menthol
- Application Summary: AZADO is used as a catalyst in the aerobic oxidation of L-menthol .
- Methods of Application: A comprehensive kinetic study was performed to compare the catalytic efficiency of AZADO derivatives with that of 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) used as radical catalysts in the aerobic oxidation of L-menthol .
- Results or Outcomes: The reaction rate constants achieved with several AZADO derivatives exhibit moderate relationships with spectroscopic parameters .
9. Oxidation of α-Hydroxy Acids
- Application Summary: AZADO is used as a catalyst in the chemoselective oxidation of α-hydroxy acids to α-keto acids .
- Methods of Application: The use of molecular oxygen as a cooxidant enables the desired chemoselective oxidation to α-keto acids, that are labile and can easily release CO2 under oxidation conditions .
Safety And Hazards
Future Directions
The highly active nature of AZADO has spurred further use in alcohol oxidations . A facile, green, one-pot oxidation of primary alcohols to carboxylic acids with broad substrate applicability has been developed . The synthetic use of AZADOs and the related nitroxyl radicals/oxoammonium salts-based methods for alcohol oxidation have been demonstrated in several total syntheses of natural products .
properties
InChI |
InChI=1S/C9H14NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJCJALHNXSXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N3[O] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655315 | |
Record name | (2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaadamantane-N-oxyl | |
CAS RN |
57625-08-8 | |
Record name | (2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Azaadamantane-N-oxyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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